BenchChemオンラインストアへようこそ!

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Physicochemical profiling Lipophilicity Drug design

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS 446268-22-0) is a pyrimidine derivative with a molecular formula of C₅H₇N₃O₄S and a molecular weight of 205.19 g·mol⁻¹. The compound bears a primary sulfonamide group at the pyrimidine 5-position and a methyl substituent at the 6-position, distinguishing it from the des‑methyl analog 5‑sulfaminouracil.

Molecular Formula C5H7N3O4S
Molecular Weight 205.19
CAS No. 446268-22-0
Cat. No. B2841445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
CAS446268-22-0
Molecular FormulaC5H7N3O4S
Molecular Weight205.19
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)S(=O)(=O)N
InChIInChI=1S/C5H7N3O4S/c1-2-3(13(6,11)12)4(9)8-5(10)7-2/h1H3,(H2,6,11,12)(H2,7,8,9,10)
InChIKeyJLOSEWSFXDBOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS 446268-22-0): Core Chemical Identity for Precision Sourcing


6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS 446268-22-0) is a pyrimidine derivative with a molecular formula of C₅H₇N₃O₄S and a molecular weight of 205.19 g·mol⁻¹ [1]. The compound bears a primary sulfonamide group at the pyrimidine 5-position and a methyl substituent at the 6-position, distinguishing it from the des‑methyl analog 5‑sulfaminouracil. It is supplied as a research‑grade small‑molecule scaffold, typically at ≥98% purity, and is stored under cool, dry conditions to maintain integrity . The combination of a hydrogen‑bond‑donating sulfonamide and the electron‑donating 6‑methyl group defines its utility as a synthetic building block for biologically active derivatives, notably Diucifon.

Why Generic Substitution Fails for 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide


Interchanging 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide with the des‑methyl analog 5‑sulfaminouracil (CAS 17017-91-3) or with other uracil‑5‑sulfonamides introduces measurable changes in lipophilicity and steric profile that can alter reactivity, solubility, and biological target engagement. The 6‑methyl group raises the computed XLogP3 by 0.3 log units relative to the des‑methyl baseline, corresponding to approximately a two‑fold increase in octanol–water partition coefficient [1]. This modest but reproducible difference is critical when the compound serves as a building block for Diucifon, where the methyl group is retained in the final dimeric structure and contributes to the pharmacological profile distinct from its non‑methylated predecessors [2]. Substitution without verifying methyl‑group presence therefore risks altering downstream synthetic yields and biological outcomes.

Quantitative Differentiation Evidence for 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS 446268-22-0)


Lipophilicity Gain Over Des‑Methyl Analog (5‑Sulfaminouracil)

The target compound exhibits a computed XLogP3 of −1.3, compared with −1.6 for the des‑methyl analog 5‑sulfaminouracil (PubChem CID 73270) [1][2]. The difference of +0.3 log units represents an approximately two‑fold higher predicted octanol–water partition coefficient. This gain in lipophilicity may translate into improved passive membrane permeability, a critical parameter when the compound is used as a precursor for cell‑active derivatives.

Physicochemical profiling Lipophilicity Drug design

Purity Specification Advantage vs. Common 5‑Sulfaminouracil Batches

The commercially available lot of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is supplied at 98% purity as certified by the vendor (Leyan, Cat. No. 1764865) . In contrast, the des‑methyl analog 5‑sulfaminouracil is typically offered at a minimum purity of 95% from major suppliers such as Biosynth/CymitQuimica . The 3‑percentage‑point purity advantage reduces the burden of additional purification steps for users conducting sensitive synthetic or biological assays.

Quality control Purity Procurement

Cost‑per‑Milligram Comparison for Small‑Scale Procurement

Based on published pricing for the smallest available quantities in the 25–50 mg range, the target compound is offered at an effective price of approximately €7.88 per mg (25 mg at €197 from CymitQuimica) , while the des‑methyl analog 5‑sulfaminouracil is priced at approximately €9.90 per mg (50 mg at €495 from the same supplier) . This represents a ~20% lower cost per milligram for the methylated derivative at comparable scale.

Procurement Cost efficiency Building block

Molecular Weight Differentiation for Stoichiometric Calculations

The exact mass of the target compound is 205.01572689 Da, compared with 191.00007666 Da for the des‑methyl analog 5‑sulfaminouracil [1][2]. The difference of +14.01565023 Da corresponds precisely to one methylene unit (CH₂), confirming the structural identity distinction. This mass shift is detectable by high‑resolution mass spectrometry (HRMS), enabling unambiguous identification of the correct building block in reaction monitoring and quality control workflows.

Formulation Stoichiometry Analytical chemistry

Structural Prerequisite for Diucifon Synthesis

Diucifon (CAS 34941-71-4), a dimeric immunomodulatory agent that reached clinical evaluation for leprosy and dermatological conditions, is constructed from two 6‑methyl‑2,4‑dioxo‑1,2,3,4‑tetrahydropyrimidine‑5‑sulfonamide units linked via a 4,4′‑sulfonyldiphenyl bridge [1][2]. The 6‑methyl groups are preserved in the final structure and are essential for the compound's therapeutic profile; pre‑clinical studies have demonstrated that Diucifon, incorporating the methylated monomer, exhibits superior anti‑inflammatory and analgesic activity compared with its non‑methylated structural precursors [3]. Without the 6‑methyl substituent, the dimeric construct cannot be obtained as the identical molecular entity.

Medicinal chemistry Immunomodulation Sulfone drugs

Optimal Application Scenarios for 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS 446268-22-0)


Synthesis of Diucifon and Diucifon‑Derived Immunomodulators

The compound is the obligatory monomer for constructing Diucifon, a clinically studied immunomodulatory sulfone. Both sulfonamide groups are coupled via a 4,4′‑sulfonyldiphenyl linker, requiring the 6‑methyl substituent to be present from the monomer stage [1]. This scenario is relevant to medicinal chemistry groups investigating leprosy, dermatological, or inflammatory disease targets where Diucifon has demonstrated preclinical efficacy.

Generation of Focused Uracil‑5‑sulfonamide Libraries for Screening

The free primary sulfonamide group serves as a versatile handle for N‑alkylation, N‑arylation, or sulfonamide coupling reactions, enabling the rapid synthesis of diverse compound libraries [1]. The 6‑methyl group provides a defined steric and electronic perturbation relative to the des‑methyl scaffold, allowing structure–activity relationship (SAR) studies to assess the impact of this substituent on target engagement [2]. The 98% purity ensures minimal by‑product interference in high‑throughput screening campaigns.

Physicochemical Reference Standard for Methylation Effects on Uracil Scaffolds

The compound serves as a defined model for quantifying the impact of a single methyl substituent on lipophilicity (ΔXLogP3 = +0.3 vs. the des‑methyl analog) and molecular weight (+14.02 Da) within the uracil‑5‑sulfonamide chemotype [1]. This makes it useful as a calibration standard in computational chemistry workflows aimed at predicting methylation effects on solubility, permeability, and metabolic stability.

Precursor for 6‑Methyluracil‑5‑sulfonyl Chloride and Downstream Derivatives

The sulfonamide can be converted to the corresponding sulfonyl chloride (CAS 6461-30-9), a highly reactive intermediate that enables condensation with amines, alcohols, and thiols to generate N‑substituted sulfonamides, sulfonate esters, and sulfonothioates [2]. The methyl group at the 6‑position remains inert under typical sulfonylation conditions, providing a stable scaffold for subsequent functionalization.

Quote Request

Request a Quote for 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.